molecular formula C9H12N2O B13485304 1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carbaldehyde

1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carbaldehyde

Cat. No.: B13485304
M. Wt: 164.20 g/mol
InChI Key: DSRBRLXKUXXRLS-UHFFFAOYSA-N
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Description

1-Methyl-4,5,6,7-tetrahydro-1H-indazole-3-carbaldehyde is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals

Preparation Methods

The synthesis of 1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carbaldehyde typically involves a multi-step process. One common method includes the condensation of isopropyl acetoacetate with aromatic aldehydes in the presence of methylamine in ethanol, yielding cyclic β-keto esters. These esters are then treated with hydrazine hydrate in ethanol under reflux to produce the desired indazole compound .

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale, yield, and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-Methyl-4,5,6,7-tetrahydro-1H-indazole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol. Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups. Reagents like Grignard reagents (RMgX) are often used in these reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO₄ can yield carboxylic acids, while reduction with NaBH₄ produces alcohols.

Scientific Research Applications

1-Methyl-4,5,6,7-tetrahydro-1H-indazole-3-carbaldehyde has several scientific research applications:

    Chemistry: It serves as a precursor in the synthesis of more complex indazole derivatives, which are valuable in the development of new materials and catalysts.

    Biology: The compound’s structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.

    Medicine: Indazole derivatives, including this compound, have shown potential in the treatment of diseases such as cancer, inflammation, and infections. Their ability to modulate biological pathways makes them promising candidates for drug development.

    Industry: In the agrochemical industry, indazole derivatives are used as active ingredients in pesticides and herbicides due to their biological activity.

Mechanism of Action

The mechanism of action of 1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carbaldehyde involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

1-Methyl-4,5,6,7-tetrahydro-1H-indazole-3-carbaldehyde can be compared with other indazole derivatives such as:

The uniqueness of this compound lies in its specific structure, which allows for distinct interactions with biological targets and diverse chemical reactivity.

Properties

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

1-methyl-4,5,6,7-tetrahydroindazole-3-carbaldehyde

InChI

InChI=1S/C9H12N2O/c1-11-9-5-3-2-4-7(9)8(6-12)10-11/h6H,2-5H2,1H3

InChI Key

DSRBRLXKUXXRLS-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(CCCC2)C(=N1)C=O

Origin of Product

United States

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